molecular formula C13H8BrNO B1620240 5-Bromo-3-phenyl-2,1-benzisoxazole CAS No. 885-34-7

5-Bromo-3-phenyl-2,1-benzisoxazole

Cat. No. B1620240
CAS RN: 885-34-7
M. Wt: 274.11 g/mol
InChI Key: HKEVIXPPTCEYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04519938

Procedure details

Phenylacetonitrile (8.1 g, 69 m mol) was added to a room temperature solution of potassium hydroxide (85%) (74 g, 1.1 mol) in methanol (150 ml). To this was added 4-bromo-1-nitrobenzene (12.7 g, 63 m mol) suspended in methanol (130 ml). An exotherm was noted and the reaction was maintained at 50° C. for 5 hrs. After cooling to room temperature, water (400 ml) was added. The precipitate was collected and washed with water. The crude product (13.15 g) was crystallized from hot methanol (200 ml) to yield yellow needles (9.52 g, mp 113°-116° C.).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]#N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].[Br:12][C:13]1[CH:18]=C[C:16]([N+:19]([O-])=[O:20])=[CH:15][CH:14]=1.O>CO>[Br:12][C:13]1[CH:14]=[CH:15][C:16]2[C:8]([CH:18]=1)=[C:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[O:20][N:19]=2 |f:1.2|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Name
Quantity
74 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
130 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The crude product (13.15 g) was crystallized from hot methanol (200 ml)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2C(=C(ON2)C2=CC=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.52 g
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.